

# Spectroscopic Analysis of 2-Ethylpyrazine: A Technical Guide

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## Compound of Interest

Compound Name: 2-Ethylpyrazine

Cat. No.: B1221505

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This guide provides an in-depth overview of the spectroscopic data for **2-Ethylpyrazine** (CAS No. 13925-00-3), a heterocyclic aromatic compound with applications in the flavor and fragrance industry. The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition. This document is intended for researchers, scientists, and professionals in drug development and chemical analysis.

## Molecular Structure and Properties

- IUPAC Name: **2-ethylpyrazine**
- Molecular Formula:  $C_6H_8N_2$  [\[1\]](#)
- Molecular Weight: 108.14 g/mol [\[1\]](#)
- Description: **2-Ethylpyrazine** is a colorless liquid. It is a member of the pyrazine class of compounds, where a pyrazine ring is substituted with an ethyl group. [\[1\]](#)

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The following tables summarize the  $^1H$  and  $^{13}C$  NMR data for **2-Ethylpyrazine**.

## <sup>1</sup>H NMR Spectroscopic Data

The <sup>1</sup>H NMR spectrum of **2-Ethylpyrazine** exhibits signals corresponding to the aromatic protons on the pyrazine ring and the protons of the ethyl substituent.

Chemical Shift (δ) ppm	Multiplicity	Assignment
~8.49	Singlet	H-3
~8.48	Singlet	H-5
~8.40	Singlet	H-6
~2.85	Quartet	-CH <sub>2</sub> - (Ethyl group)
~1.34	Triplet	-CH <sub>3</sub> (Ethyl group)

Data sourced from public databases and may vary slightly based on experimental conditions.

## <sup>13</sup>C NMR Spectroscopic Data

The <sup>13</sup>C NMR spectrum provides information about the carbon framework of the molecule.

Chemical Shift (δ) ppm	Assignment
~158.86	C-2
~144.20	C-3
~144.00	C-5
~142.17	C-6
~28.68	-CH <sub>2</sub> - (Ethyl group)
~13.36	-CH <sub>3</sub> (Ethyl group)

Data sourced from the Human Metabolome Database and PubChem.[1]

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of **2-Ethylpyrazine** shows characteristic absorptions for aromatic C-H and C-N bonds, as well as aliphatic C-H bonds.

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3050	Medium	Aromatic C-H Stretch
~2970	Strong	Aliphatic C-H Stretch (CH <sub>3</sub> )
~2930	Strong	Aliphatic C-H Stretch (CH <sub>2</sub> )
~1550	Strong	C=N Stretch (Pyrazine ring)
~1480	Strong	C=C Stretch (Pyrazine ring)
~1150	Strong	C-N Stretch (Pyrazine ring)
~1030	Medium	In-plane C-H Bend
~850	Strong	Out-of-plane C-H Bend

Assignments are based on typical IR absorption frequencies for pyrazine derivatives.

## Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. The mass spectrum of **2-Ethylpyrazine** provides information about its molecular weight and fragmentation pattern.

### Electron Ionization (EI) Mass Spectrum

m/z	Relative Intensity (%)	Assignment
108	68.84	[M] <sup>+</sup> (Molecular Ion)
107	99.99	[M-H] <sup>+</sup>
80	25.33	[M-C <sub>2</sub> H <sub>4</sub> ] <sup>+</sup>
53	20.93	[C <sub>3</sub> H <sub>3</sub> N] <sup>+</sup>
52	20.09	[C <sub>3</sub> H <sub>2</sub> N] <sup>+</sup>

Data obtained from GC-MS analysis.[\[1\]](#)

## Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for **2-Ethylpyrazine**.

### NMR Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-25 mg of **2-Ethylpyrazine** in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d,  $\text{CDCl}_3$ ) in a clean, dry NMR tube.
- **Instrumentation:** The data presented were acquired on JEOL (90 MHz for  $^1\text{H}$ ) and Varian (25.16 MHz for  $^{13}\text{C}$ ) spectrometers.[\[1\]](#)
- **Data Acquisition:** Acquire the  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra at room temperature. For  $^{13}\text{C}$  NMR, a greater number of scans may be required to achieve a good signal-to-noise ratio due to the low natural abundance of the  $^{13}\text{C}$  isotope.
- **Data Processing:** Process the raw data (Free Induction Decay - FID) using Fourier transformation. Phase and baseline correct the resulting spectrum. Calibrate the chemical shifts using the residual solvent peak as an internal standard.

### IR Spectroscopy

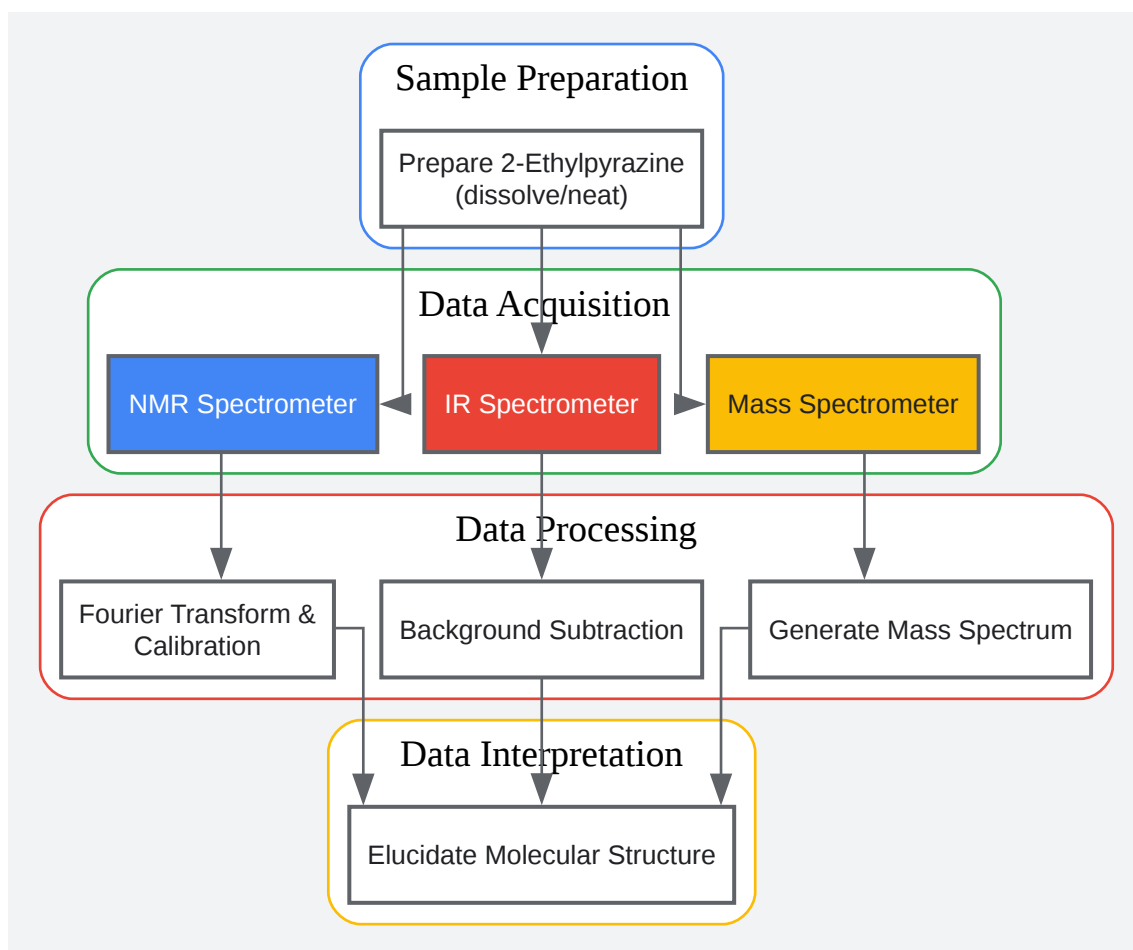
- **Sample Preparation:** For Attenuated Total Reflectance (ATR)-IR, a small drop of neat **2-Ethylpyrazine** liquid is placed directly onto the ATR crystal.
- **Instrumentation:** The data presented was acquired using a Bruker Tensor 27 FT-IR spectrometer with an ATR-Neat technique.[\[1\]](#)
- **Data Acquisition:** Record the spectrum over the range of  $4000\text{--}400\text{ cm}^{-1}$ . A background spectrum of the clean ATR crystal should be recorded prior to the sample measurement.
- **Data Processing:** The resulting spectrum is typically presented as transmittance or absorbance versus wavenumber ( $\text{cm}^{-1}$ ).

### Mass Spectrometry

- **Sample Introduction:** For Gas Chromatography-Mass Spectrometry (GC-MS), inject a dilute solution of **2-Ethylpyrazine** into the GC, where it is vaporized and separated from the solvent and any impurities. The separated compound then enters the mass spectrometer.
- **Ionization:** In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV for Electron Ionization - EI), causing them to ionize and fragment.
- **Mass Analysis:** The resulting ions are accelerated and separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer.
- **Detection:** A detector records the abundance of each ion, and the data is plotted as a mass spectrum (relative intensity vs.  $m/z$ ). The data presented was acquired using an EI-B type instrument.<sup>[1]</sup>

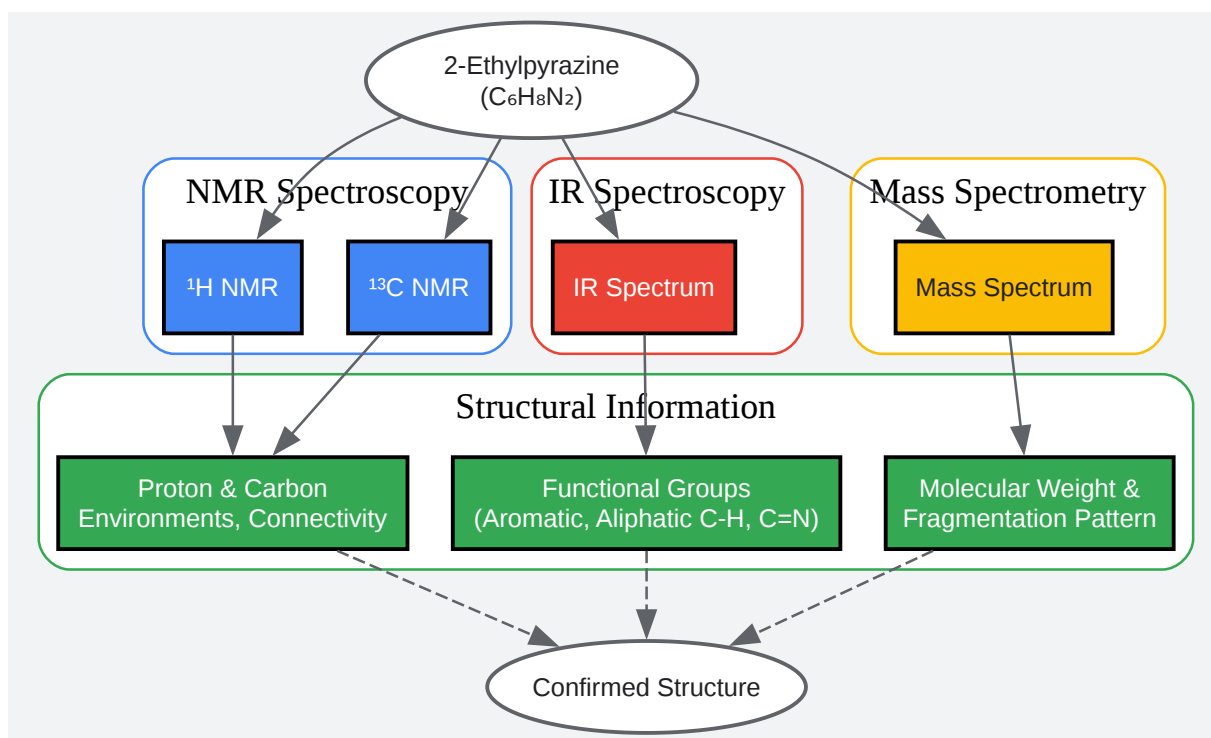
## Visualizations

The following diagrams illustrate the workflow of spectroscopic analysis and the relationship between the different spectroscopic techniques in elucidating the structure of **2-Ethylpyrazine**.



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Caption: General workflow for the spectroscopic analysis of **2-Ethylpyrazine**.



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Caption: Relationship between spectroscopic methods for structure elucidation.

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## References

- 1. 2-Ethylpyrazine | C6H8N2 | CID 26331 - PubChem [pubchem.ncbi.nlm.nih.gov]
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